molecular formula C7H17ClN2O B6167746 2-amino-N-methylhexanamide hydrochloride CAS No. 2770358-58-0

2-amino-N-methylhexanamide hydrochloride

Cat. No.: B6167746
CAS No.: 2770358-58-0
M. Wt: 180.7
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Description

2-Amino-N-methylhexanamide hydrochloride is a synthetic organic compound characterized by a six-carbon (hexane) backbone with an amino group (-NH₂) at the second carbon and a methyl-substituted amide group (-N-CH₃-CONH₂) at the terminal position. The hydrochloride salt form enhances its stability and solubility, making it suitable for pharmaceutical or biochemical research applications.

Properties

CAS No.

2770358-58-0

Molecular Formula

C7H17ClN2O

Molecular Weight

180.7

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-methylhexanamide hydrochloride typically involves the reaction of 2-aminohexanoic acid with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methylhexanamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various amides, amines, and substituted derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-amino-N-methylhexanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a stimulant.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain medical conditions.

    Industry: It is used in the formulation of various industrial products, including dietary supplements and performance enhancers.

Mechanism of Action

The mechanism of action of 2-amino-N-methylhexanamide hydrochloride involves its interaction with the central nervous system. It acts as a sympathomimetic agent, increasing the levels of norepinephrine in the synaptic cleft. This leads to enhanced alertness, focus, and energy levels. The compound’s molecular targets include adrenergic receptors, which play a key role in its stimulant effects .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs of 2-amino-N-methylhexanamide hydrochloride, highlighting variations in chain length, substituents, and functional groups:

Compound Name Structure Key Features Key Differences vs. Target Compound Potential Applications References
This compound C6 backbone; -NH₂ at C2; -N-CH₃-CONH₂; HCl Reference compound Pharmaceutical intermediates N/A
2-Amino-N-cyclohexyl-N-ethylacetamide hydrochloride C2 backbone; -NH₂ at C2; -N-cyclohexyl, -N-ethyl substituents Shorter chain; bulky N-substituents Lipophilic drug candidates
2-Amino-N,N-dimethyl-acetamide hydrochloride C2 backbone; -NH₂ at C2; -N-(CH₃)₂-CONH₂; HCl Shorter chain; dimethyl substitution Solubility modifiers in formulations
2-(Methylamino)acetamide hydrochloride C2 backbone; -NH-CH₃ at C2; -CONH₂; HCl Methylamino (-NH-CH₃) vs. amino (-NH₂) Bioactive molecule synthesis
Methylhexanamine hydrochloride C6 backbone; -NH₂ at C2; -CH₃ at C4; HCl Amine (-NH₂) vs. amide (-CONH₂) functional group Stimulants, vasoconstrictors

Pharmacological and Physicochemical Properties

  • Solubility : The dimethyl substitution in ’s acetamide may improve aqueous solubility due to reduced steric hindrance, whereas the target’s longer chain might favor lipid solubility.
  • Bioactivity : Methylhexanamine hydrochloride () is documented as a stimulant, suggesting that the target compound’s amide group could modulate receptor interactions to reduce central nervous system activity compared to primary amines.

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